molecular formula C8H7BrN2O B182589 5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 23819-87-6

5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B182589
CAS RN: 23819-87-6
M. Wt: 227.06 g/mol
InChI Key: DFGKQCOFARYQOA-UHFFFAOYSA-N
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Description

“5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile” is a chemical compound with the molecular formula C8H7BrN2O. It has a molecular weight of 227.06 . It is typically stored at room temperature in an inert atmosphere .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with bromine in acetic acid at 20°C for 0.5 hours . The reaction mixture is then concentrated to dryness under reduced pressure .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with bromine, methyl, and nitrile groups .


Physical And Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has a high gastrointestinal absorption and is permeable to the blood-brain barrier . It is not a substrate for P-glycoprotein and does not inhibit cytochrome P450 enzymes . It has a log P value of 1.63, indicating its lipophilicity . It is soluble in water, with a solubility of 1.64 mg/ml .

Scientific Research Applications

  • Optoelectronic Devices : A study by Roushdy et al. (2019) involved the synthesis of a compound similar to 5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. The compound demonstrated increasing photocurrent and photosensitivity with higher illumination intensities, indicating potential applications in optoelectronic devices (Roushdy et al., 2019).

  • Crystal Structure Analysis : Naghiyev et al. (2022) analyzed the crystal structures of compounds similar to 5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Such studies are crucial for understanding the molecular arrangements and potential applications in material science (Naghiyev et al., 2022).

  • Spectroscopic Analysis : Cetina et al. (2010) synthesized and analyzed pyridine derivatives, including compounds similar to 5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, using IR and electronic spectroscopy. These studies are important for understanding the optical properties of such compounds (Cetina et al., 2010).

  • Hydrogen Production Control : Saleh et al. (2018) evaluated dihydropyridine derivatives, including compounds related to 5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, as controllers for hydrogen production during zinc dissolution in dilute HCl. This suggests potential applications in chemical process control and energy production (Saleh et al., 2018).

  • Antimicrobial Activity : Khidre et al. (2011) and (2021) synthesized derivatives of 5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and evaluated their antibacterial and antifungal activities. This indicates potential applications in pharmaceuticals and medicine (Khidre et al., 2011) and (Khidre & Radini, 2021).

  • Solute-Solvent Interaction Studies : Baluja & Talaviya (2016) conducted a study on the physical properties (density, sound speed, viscosity) of dihydropyridine derivatives in dimethyl sulfoxide at different temperatures. This research provides insights into solute-solvent interactions and could inform applications in solution chemistry (Baluja & Talaviya, 2016).

Safety And Hazards

The compound is classified as a warning signal word. It has hazard statements H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

5-bromo-4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-4-6(3-10)8(12)11-5(2)7(4)9/h1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGKQCOFARYQOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1Br)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353285
Record name 5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

CAS RN

23819-87-6
Record name 5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (5 g, 33.78 mmol) in AcOH (25 mL) was dropwise added bromine (2.5 mL) at rt. Resulting solution was stirred for 1 h. Solvent was removed under reduced pressure. Obtained solid was recrystallised in hot EtOH and H2O to give the title compound as a white solid (5.5 g, 72%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HMF Madkour, AAE Afify, AA Abdalha… - … , Sulfur, and Silicon, 2009 - Taylor & Francis
The hitherto unknown 3-amino-5-bromo-4, 6-dimethylthieno [2, 3-b] pyridine-2-carbonitrile ( 4 ) was condensed with p-anisaldehyde affording the Schiff base ( 5 ). Acylation of the …
Number of citations: 25 www.tandfonline.com
MS Salem, MAM Ali - Biological and Pharmaceutical Bulletin, 2016 - jstage.jst.go.jp
Three novel series of pyridine derivatives, namely Schiff’s bases, 4-thiazolidinones and azetidin-2-ones bearing pyrazolo [3, 4-b] pyridine moiety, have been synthesized. The chemical …
Number of citations: 64 www.jstage.jst.go.jp

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